molecular formula C8H18ClN3O B13516794 N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride

N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride

Cat. No.: B13516794
M. Wt: 207.70 g/mol
InChI Key: MOTPXZVUNAZLPM-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride is a chemical compound with a unique structure that includes a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride typically involves the reaction of 1,4-diazepane with dimethylamine and a carboxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous solution.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The products depend on the nucleophile used but can include various substituted diazepane derivatives.

Scientific Research Applications

N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1,4-diazepane-1-carboxamide
  • 1,4-diazepane-1-carboxamide hydrochloride
  • N-methyl-1,4-diazepane-1-carboxamide hydrochloride

Uniqueness

N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride is unique due to its specific substitution pattern on the diazepane ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H18ClN3O

Molecular Weight

207.70 g/mol

IUPAC Name

N,N-dimethyl-1,4-diazepane-1-carboxamide;hydrochloride

InChI

InChI=1S/C8H17N3O.ClH/c1-10(2)8(12)11-6-3-4-9-5-7-11;/h9H,3-7H2,1-2H3;1H

InChI Key

MOTPXZVUNAZLPM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCCNCC1.Cl

Origin of Product

United States

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